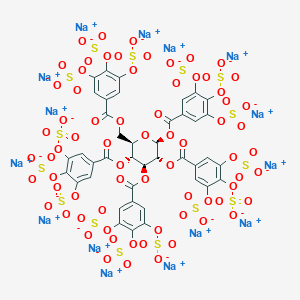
Sulfated pentagalloyl glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfated pentagalloyl glucose, also known as this compound, is a useful research compound. Its molecular formula is C41H17Na15O71S15 and its molecular weight is 2471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Sulfated pentagalloyl glucose exhibits significant anticancer activity through several mechanisms:
- Mechanisms of Action : It targets multiple molecular pathways involved in cancer progression, including inhibition of DNA replication, induction of apoptosis, and anti-angiogenic effects. Key molecular targets include p53, Stat3, and Cox-2 .
- Combination Therapies : Studies indicate that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin by reversing multidrug resistance in cancer cells. This is achieved by downregulating P-glycoprotein (P-gp), a protein that mediates drug efflux from cells .
Case Study: Leukemic Cells
Research conducted on drug-resistant leukemic cells (K562/ADR) demonstrated that this compound selectively induced cytotoxicity and enhanced sensitivity to doxorubicin, suggesting its potential as a reversal agent in cancer therapy .
Vascular Health
This compound has been shown to play a role in improving vascular health:
- Elastin Stabilization : It acts as an elastin-stabilizing agent, which is crucial for maintaining vascular integrity. Studies indicate that it enhances the synthesis of elastin fibers and reduces matrix metalloproteinases (MMPs) involved in vascular remodeling .
- Gastroprotective Effects : Its gastroprotective properties have been demonstrated against indomethacin-induced gastric ulcers. This compound administration resulted in reduced mucosal lesions and improved antioxidant status in animal models .
Antiviral Activity
This compound exhibits promising antiviral properties:
- HIV Inhibition : Research indicates that it can inhibit HIV replication and cytopathic effects in vitro. Additionally, it has shown effectiveness in reducing HIV infection rates in humanized mouse models .
- Broad-Spectrum Antiviral Effects : The compound's broad-spectrum activity includes inhibition against various viruses, making it a candidate for further studies in antiviral drug development .
Antidiabetic Effects
The compound also demonstrates potential benefits in managing diabetes:
- Glucose Uptake Improvement : this compound has been found to enhance glucose uptake in cells, which may aid in the management of diabetes . Its antioxidant properties contribute to reducing oxidative stress associated with diabetic complications.
Antimicrobial Properties
This compound shows significant antimicrobial activity against various pathogens:
- Inhibition of Bacterial Growth : Studies have reported its effectiveness against carbapenem-resistant Acinetobacter baumannii and other bacterial strains, with minimum inhibitory concentrations indicating its potential as an antimicrobial agent .
Data Summary Table
Eigenschaften
CAS-Nummer |
179465-88-4 |
|---|---|
Molekularformel |
C41H17Na15O71S15 |
Molekulargewicht |
2471.4 g/mol |
IUPAC-Name |
pentadecasodium;[2,3-disulfonatooxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfonatooxybenzoyl)oxy]oxan-2-yl]methoxycarbonyl]phenyl] sulfate |
InChI |
InChI=1S/C41H32O71S15.15Na/c42-36(12-1-17(98-113(47,48)49)28(108-123(77,78)79)18(2-12)99-114(50,51)52)92-11-27-33(94-37(43)13-3-19(100-115(53,54)55)29(109-124(80,81)82)20(4-13)101-116(56,57)58)34(95-38(44)14-5-21(102-117(59,60)61)30(110-125(83,84)85)22(6-14)103-118(62,63)64)35(96-39(45)15-7-23(104-119(65,66)67)31(111-126(86,87)88)24(8-15)105-120(68,69)70)41(93-27)97-40(46)16-9-25(106-121(71,72)73)32(112-127(89,90)91)26(10-16)107-122(74,75)76;;;;;;;;;;;;;;;/h1-10,27,33-35,41H,11H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91);;;;;;;;;;;;;;;/q;15*+1/p-15/t27-,33-,34+,35-,41+;;;;;;;;;;;;;;;/m1.............../s1 |
InChI-Schlüssel |
LBWYLPIZCCOUQX-MWKYKVQMSA-A |
SMILES |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomerische SMILES |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
pentakis(3,4,5-trihydroxybenzoate)-beta-D-glucopyranose hydrogen sulfate, sodium salt Y-ART 3 Y-ART-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















